1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone
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Overview
Description
1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chloro-2-methoxybenzaldehyde and 5-fluoroindole. These intermediates undergo a series of reactions, including condensation, cyclization, and spirocyclization, to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)urea
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- 1H-pyrazolo[3,4-b]quinolines
Uniqueness
1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone stands out due to its spirocyclic structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C22H20ClFN2O2 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone |
InChI |
InChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3 |
InChI Key |
ZBQMTQGDBFZUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |
Origin of Product |
United States |
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